molecular formula C9H11BrClNO B3000664 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride CAS No. 2303565-52-6

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No.: B3000664
CAS No.: 2303565-52-6
M. Wt: 264.55
InChI Key: NMGJOCYSGMUBJX-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine hydrochloride substituent. The compound features a dihydrobenzofuran core, a bromine atom at the 7-position, and a primary amine group attached to the 2-position of the heterocyclic ring. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research. While exact data on its melting point or biological activity are absent in the provided evidence, its structural analogs suggest utility in medicinal chemistry, particularly in central nervous system (CNS) targeting .

Properties

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGJOCYSGMUBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 7-position of the dihydrobenzofuran ring, which significantly influences its biological activity. The molecular formula is C9H10BrNHClC_9H_{10}BrN\cdot HCl, with a molecular weight of approximately 232.54 g/mol. The presence of the amine group enhances its pharmacological properties.

Research indicates that this compound interacts with various biological targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit specific bromodomains implicated in cancer and other diseases, demonstrating selectivity for certain isoforms over others .
  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including serotonin receptors, which are crucial for neuropharmacological effects .

Anticancer Properties

Several studies have reported that derivatives of (7-Bromo-2,3-dihydrobenzofuran) exhibit significant anticancer activity. For instance, they have been identified as potent inhibitors of the Bromo and Extra Terminal (BET) family of proteins, which play a role in gene regulation associated with cancer progression .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Selectivity
Compound ABET Proteins0.5High
Compound BBET Proteins1.0Moderate
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine HClBET Proteins0.8High

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety .

Table 2: Neuropharmacological Studies

StudyReceptor TypeEffect Observed
Study 15-HT2AAgonist activity
Study 25-HT1AAntagonist activity

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry examined various derivatives of dihydrobenzofurans, including this compound. It demonstrated effective inhibition of cancer cell lines with an IC50 value indicating potent activity .
  • Animal Models : Preclinical trials involving rodent models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine HCl C9H11BrNO·HCl (estimated) ~267.5 Bromo-dihydrobenzofuran, methanamine Likely moderate lipophilicity, HCl salt for solubility
Benzo[b]thiophen-2-yl methanamine HCl (2l) C9H11ClNS 200.5 Thiophene ring, methanamine 1H NMR: NH3+ singlet at 8.55 ppm (DMSO-d6)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C10H9ClN2S·HCl 261.17 Chlorophenyl-thiazole, methanamine mp 268°C, rigid aromatic system
5-Methyl-2-furanylmethanamine HCl (2n) C6H10NO·HCl 184.06 5-methylfuran, methanamine Simpler structure, lower molecular weight
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl (QA-9269) C9H11BrNO·HCl 283.56 Bromo-dihydrobenzoxazine Oxazine ring alters H-bonding potential

Physicochemical and Spectroscopic Differences

  • Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl). This may enhance blood-brain barrier penetration .
  • Aromatic Systems : The dihydrobenzofuran core (partially saturated) in the target compound reduces aromaticity compared to thiophene (2l) or thiazole () analogs. This likely lowers melting points relative to rigid systems like the thiazole derivative (mp 268°C) .
  • NMR Shifts : For 2l (thiophene analog), the NH3+ proton appears as a singlet at 8.55 ppm, while aromatic protons resonate downfield (7.93 ppm) due to electron-withdrawing effects. The target’s dihydrobenzofuran structure would likely show upfield-shifted aromatic protons in a less electron-deficient environment .

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